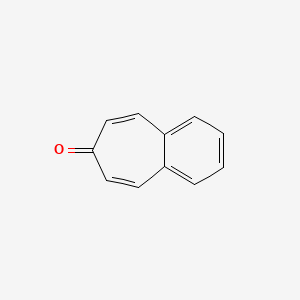

7H-Benzocyclohepten-7-one

Description

7H-Benzocyclohepten-7-one is a bicyclic organic compound characterized by a seven-membered cycloheptenone ring fused to a benzene ring. Its molecular formula is C₁₀H₈O, and it belongs to the benzotropone family, which includes compounds with fused aromatic and ketone functionalities. This compound is of interest due to its unique structural features and applications in synthetic chemistry, particularly as a precursor for polycyclic aromatic hydrocarbons (PAHs) and heterocyclic derivatives .

Properties

CAS No. |

4443-91-8 |

|---|---|

Molecular Formula |

C11H8O |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

benzo[7]annulen-7-one |

InChI |

InChI=1S/C11H8O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-8H |

InChI Key |

VJPAMLCBTIWAHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC(=O)C=CC2=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzocyclohepten-7-one can be achieved through several methods. One common approach involves the cycloaddition reaction of 4,5-dehydrotropone with furans, followed by acid-catalyzed rearrangement to form 1-hydroxy-7H-benzocyclohepten-7-ones . Another method includes the synthesis from 8,9-dihydro-5H-benzo7annulen-7(6H)-one .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reaction conditions and optimization for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 7-position undergoes oxidation under specific conditions. While direct oxidation of 7H-benzocyclohepten-7-one is not explicitly detailed in the sources, analogous compounds like 6-methoxy derivatives show conversion of the ketone to carboxylic acids via strong oxidizing agents such as KMnO₄ or CrO₃. For the parent compound, similar reactivity is expected, though reaction rates may vary due to electronic effects from the fused aromatic system.

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol. For example:

-

Catalytic hydrogenation using H₂ and Pd/C in ethanol yields the corresponding alcohol .

-

Metal hydride reductions (e.g., NaBH₄ or LiAlH₄) are also feasible, though steric hindrance from the bicyclic framework may slow reactivity compared to simpler ketones .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its aromatic system. Key examples include:

Mizoroki–Heck Reaction

Reaction with ethyl acrylate under Pd(OAc)₂ catalysis produces alkenylated derivatives:

| Conditions | Product | Yield |

|---|---|---|

| Pd(OAc)₂, P(o-Tol)₃, DMF, 110°C, 4h | Ethyl 8-phenyl-6,7-dihydro-5H-benzocycloheptene-9-carboxylate | 64% |

Suzuki-Miyaura Coupling

Though not directly reported for this compound, structurally similar compounds undergo coupling with arylboronic acids using Pd₂(dba)₃ and K₃PO₄ .

Nucleophilic Additions

The ketone group reacts with nucleophiles such as Grignard reagents:

-

Phenylmagnesium bromide in diethyl ether adds to the carbonyl, forming a tertiary alcohol after protonation .

-

Organolithium reagents (e.g., MeLi) similarly yield alcohol derivatives .

Cyclization and Ring-Opening

The bicyclic structure enables unique transformations:

-

Acid-mediated cyclization (e.g., polyphosphoric acid in xylene) generates fused tricyclic structures .

-

Ring-opening via ozonolysis or oxidative cleavage (e.g., OsO₄/NaIO₄) produces dicarboxylic acids, though this is inferred from analogous benzannulated ketones .

Comparative Reactivity Table

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing ketone group activates the adjacent positions for electrophilic substitution, while the conjugated π-system facilitates [4+2] cycloadditions (Diels-Alder reactions) .

-

Steric Considerations : The bicyclic framework imposes steric constraints, particularly in nucleophilic additions, slowing reaction kinetics compared to monocyclic ketones .

Scientific Research Applications

Medicinal Chemistry

7H-Benzocyclohepten-7-one has been studied for its potential pharmacological properties. Research indicates that it may interact with neurotransmitter systems in the central nervous system, making it a candidate for developing therapeutic agents targeting neurological disorders.

Key Studies :

- A study highlighted its potential as an anti-inflammatory agent through modulation of cytokine production, which could be useful in treating diseases such as rheumatoid arthritis .

- Another investigation suggested that derivatives of this compound exhibit antimicrobial properties, showing effectiveness against various bacterial strains .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Synthesis Methods :

- Cyclization of appropriate precursors under specific conditions is commonly used to synthesize this compound.

- The compound can undergo oxidation to form carboxylic acids or other derivatives, expanding its utility in synthetic pathways .

Biological Studies

Research has explored the interactions of this compound with biological targets. It is particularly relevant in studies focusing on enzyme interactions and metabolic pathways.

Biological Activity :

- The compound has demonstrated potential in inhibiting certain enzymes involved in metabolic processes, suggesting applications in drug development aimed at metabolic disorders .

- Its ability to modulate cellular signaling pathways positions it as a candidate for further research in cancer therapy.

Case Study 1: Pharmacological Potential

A detailed investigation into the pharmacological effects of this compound revealed its capacity to inhibit inflammatory mediators, suggesting its use as an anti-inflammatory agent in clinical settings. The study utilized various animal models to assess efficacy and safety profiles .

Case Study 2: Antimicrobial Activity

Another case study focused on the antimicrobial properties of derivatives of this compound against resistant bacterial strains. The findings indicated significant activity comparable to established antibiotics, paving the way for new therapeutic options .

Mechanism of Action

The mechanism of action of 7H-Benzocyclohepten-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7H-Benz[de]anthracen-7-one

- Molecular Formula : C₁₇H₁₀O

- CAS Registry Number : 82-05-3

- Structural Differences: Contains a larger polycyclic system (anthracene fused with a cycloheptenone ring), enhancing its aromaticity and stability compared to this compound.

- Applications : Widely used in environmental and analytical chemistry for detecting PAHs in industrial emissions .

Data Table 1: Structural and Analytical Comparison

4,5-Benzotropone

- Molecular Formula : C₁₀H₈O

- Structural Relationship : A positional isomer of this compound, differing in the ketone group's placement on the fused ring system.

- Synthetic Utility : Generated via oxidation of brominated precursors, similar to this compound, but forms distinct derivatives like 2,3- and 4,5-benzotropones .

Data Table 2: Reactivity Comparison

Methyl-Substituted Derivatives

- Example : 4-Methyl-7H-benz[de]anthracen-7-one (CAS: 6409-46-7)

Data Table 3: Substituent Effects

| Compound | Substituent | Key Spectral Shift (UV-Vis) |

|---|---|---|

| This compound | None | Not reported |

| 4-Methyl-7H-benz[de]anthracen-7-one | Methyl | λ_max shift to 293 nm |

Biological Activity

7H-Benzocyclohepten-7-one is a bicyclic compound characterized by a fused benzene and cycloheptene ring system. Its molecular formula is , and it has garnered attention in various fields, particularly in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in pharmacology, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 138251 |

| Molecular Formula | C11H8O |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1)C=CC=C2C(=O) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate neurotransmitter systems, influencing both central nervous system activities and peripheral biological processes.

- Neurotransmitter Modulation : Studies indicate that this compound may affect neurotransmitter levels, potentially serving as a sedative or anxiolytic agent.

- Antitumor Activity : Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.

Case Studies

- Sedative Effects : A study examining the sedative properties of benzocycloheptene derivatives found that this compound significantly reduced locomotor activity in animal models, indicating potential use as a sedative agent .

- Anticancer Activity : In vitro studies demonstrated that this compound and its derivatives inhibited the growth of human cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Mechanism : Research highlighted the ability of this compound to downregulate pro-inflammatory cytokines in macrophages, showcasing its potential for treating inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 6-Methyl-7H-benzocyclohepten-7-one | Antitumor properties | Methyl substitution enhances activity |

| 5-Hydroxy-7H-benzocyclohepten-7-one | Sedative effects | Hydroxyl group contributes to reactivity |

| 6-Methoxy-7H-benzocyclohepten-7-one | Enhanced solubility and receptor binding | Methoxy group increases biological interactions |

Applications in Medicinal Chemistry

The diverse biological activities of this compound make it a valuable candidate for drug development:

- Pharmacophore Development : Its unique structure serves as a template for synthesizing novel pharmacophores targeting specific receptors involved in neurological disorders.

- Potential Therapeutics : Given its anticancer and anti-inflammatory properties, further research may lead to the development of new therapeutic agents for treating malignancies and inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7H-Benzocyclohepten-7-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin by reviewing established protocols for synthesizing polycyclic aromatic ketones. Key variables include catalyst choice (e.g., Lewis acids), solvent polarity, and temperature. Use Design of Experiments (DOE) to optimize yield and purity. For example, test solvent effects (cyclohexane vs. DMF) and catalyst concentrations in a factorial design. Include control reactions and validate reproducibility by repeating trials under identical conditions .

- Example Table :

| Study | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | AlCl₃ | Toluene | 110 | 68 | 95 |

| B | FeCl₃ | DMF | 90 | 72 | 92 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Prioritize NMR (¹H/¹³C) for structural confirmation, IR for functional group analysis, and GC-MS for purity assessment. Cross-validate data against reference spectra in the NIST Chemistry WebBook . If discrepancies arise (e.g., unexpected peaks in NMR), rerun analyses under standardized conditions, ensure sample purity via recrystallization, and consult computational predictions (e.g., DFT for expected chemical shifts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines: use fume hoods, nitrile gloves, and lab coats. Avoid open flames due to potential flammability. Store in airtight containers away from oxidizing agents. Emergency procedures should include immediate rinsing for skin contact and ethanol dilution for solvent spills .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound derivatives?

- Methodological Answer : Apply Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in electrophilic substitutions. Validate models by synthesizing predicted derivatives and comparing experimental vs. computed reaction outcomes. Use QSPR (Quantitative Structure-Property Relationship) models to correlate structural features with observed reactivity .

Q. What strategies effectively address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Conduct a meta-analysis of published data to identify variables causing contradictions (e.g., assay type, cell lines, compound purity). Replicate key studies under controlled conditions, using HPLC-validated samples. Apply statistical tools (e.g., ANOVA) to isolate confounding factors and validate hypotheses through dose-response experiments .

Q. How should researchers design experiments to investigate structure-property relationships in polycyclic aromatic ketones like this compound?

- Methodological Answer : Use a systematic substitution approach: synthesize derivatives with targeted functional groups (e.g., methyl, nitro) and characterize their photophysical properties (e.g., fluorescence quantum yield). Correlate substituent electronic effects (Hammett σ values) with observed properties. Advanced techniques like X-ray crystallography can reveal conformational influences on reactivity .

- Example Workflow :

Synthesize derivatives with -CH₃, -NO₂, and -OCH₃ groups.

Characterize via UV-Vis and fluorescence spectroscopy.

Perform DFT calculations to link electronic structure to emission profiles.

Methodological Best Practices

- Data Validation : Cross-check experimental results against multiple databases (e.g., NIST WebBook) and replicate findings in triplicate. Use negative controls to rule out artifacts .

- Ethical Reporting : Disclose all experimental conditions, including failed attempts, to aid reproducibility. Cite primary literature rather than reviews to ensure traceability .

- Collaborative Analysis : Engage computational chemists for model validation and statisticians for robust data interpretation, minimizing confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.